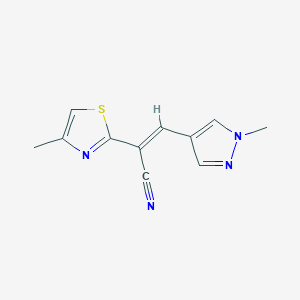
(E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is also known as a pyrazolylthiazolyl propenenitrile and has been synthesized by various methods.
Mecanismo De Acción
The mechanism of action of (E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of microorganisms or cancer cells by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile has a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit cytotoxic effects against several cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile in lab experiments include its potential as a fluorescent probe for detecting metal ions and its antimicrobial and anticancer activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on (E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile. These include further studies on its mechanism of action, its potential as a fluorescent probe for detecting metal ions, and its use in developing new antimicrobial and anticancer agents. Additionally, studies on the toxicity and safety of this compound are also needed to fully understand its potential applications in various fields.
Métodos De Síntesis
The synthesis of (E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile has been reported by several researchers. One of the methods involves the reaction of 4-methyl-2-aminothiazole with 1-methyl-4-nitropyrazole in the presence of a base. The resulting intermediate is then treated with propargyl bromide to yield the final product.
Aplicaciones Científicas De Investigación
The (E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile has been found to have potential applications in various scientific fields. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-8-7-16-11(14-8)10(4-12)3-9-5-13-15(2)6-9/h3,5-7H,1-2H3/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTARFAOATLZUAR-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=CC2=CN(N=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/C(=C/C2=CN(N=C2)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)
![4-[2-[methyl-[(2-methylphenyl)methyl]amino]acetyl]spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7455346.png)
![7-[(3,4-dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455360.png)
![1-[(2-Fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7455367.png)


![3-[(2-Ethylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455386.png)

![N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)
![1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7455407.png)

![N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7455425.png)